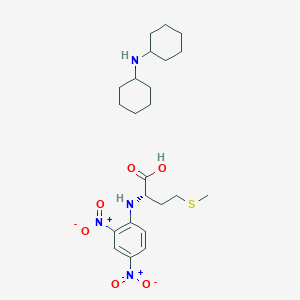![molecular formula C121H200O60 B6313658 2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane CAS No. 1019999-16-6](/img/structure/B6313658.png)
2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane, also known as 2,2-bis(methyl-alpha-cyclodextrin-6-yloxy)phenylpropane, is a cyclodextrin derivative that has been studied for its potential applications in drug delivery and other biomedical applications. Cyclodextrins are cyclic oligosaccharides that are composed of six to eight glucose units. As a cyclodextrin derivative, 2,2-bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane has a unique structure and properties that make it an attractive molecule for biomedical research.
Scientific Research Applications
2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane has been studied for its potential applications in drug delivery, gene therapy, and other biomedical applications. The molecule has been shown to have a high affinity for hydrophobic drugs, and can be used to encapsulate and deliver drugs to targeted areas in the body. In addition, the molecule can be used to stabilize proteins and other biomolecules, and can be used to improve the solubility of drugs.
Mechanism of Action
2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane has a unique structure that allows it to bind to hydrophobic molecules, such as drugs and proteins. The molecule has a hydrophobic inner cavity, which is surrounded by a hydrophilic outer shell. This structure allows the molecule to form an inclusion complex with hydrophobic molecules, which can then be transported to the target site in the body.
Biochemical and Physiological Effects
2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane has been studied for its potential to modulate the biochemical and physiological effects of drugs. The molecule has been shown to increase the solubility of drugs, and can be used to improve the bioavailability and pharmacokinetics of drugs. In addition, the molecule has been shown to reduce the toxicity of drugs, and can be used to reduce the side effects of drugs.
Advantages and Limitations for Lab Experiments
The use of 2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane in laboratory experiments has several advantages. The molecule has a high affinity for hydrophobic molecules, and can be used to encapsulate and deliver drugs to targeted areas in the body. In addition, the molecule can be used to stabilize proteins and other biomolecules, and can be used to improve the solubility of drugs. However, the molecule has some limitations. The molecule is not very stable in aqueous solutions, and its effectiveness can be reduced in the presence of other molecules. In addition, the molecule is not very soluble in organic solvents, and can be difficult to work with in laboratory experiments.
Future Directions
The potential applications of 2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane are still being explored. Possible future directions include the development of new methods for the synthesis and purification of the molecule, as well as the development of new drug delivery systems based on the molecule. In addition, further research is needed to understand the mechanism of action of the molecule, and to explore its potential to modulate the biochemical and physiological effects of drugs. Finally, further research is needed to explore the potential of the molecule for other biomedical applications, such as gene therapy and tissue engineering.
Synthesis Methods
2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane can be prepared by the reaction of 4-hydroxybenzaldehyde and alpha-cyclodextrin in the presence of a base catalyst. The reaction is carried out in a solvent, such as ethanol or methanol, at a temperature of 80-90°C for several hours. The reaction yields a mixture of 2,2-Bis[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane[4-(per-o-methyl-alpha-cyclodextrin-6-yloxy)phenyl]propane and other cyclodextrin derivatives. The product can be isolated by column chromatography.
properties
IUPAC Name |
(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-5-[[4-[2-[4-[[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-10,15,20,25,30-pentakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methoxy]phenyl]propan-2-yl]phenoxy]methyl]-31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-10,15,20,25,30-pentakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C121H200O60/c1-121(2,57-37-41-59(42-38-57)156-55-71-83-95(142-23)107(154-35)119(168-71)178-81-69(53-130-11)164-115(103(150-31)93(81)140-21)174-77-65(49-126-7)160-111(99(146-27)89(77)136-17)170-73-61(45-122-3)158-109(97(144-25)85(73)132-13)172-75-63(47-124-5)162-113(101(148-29)87(75)134-15)176-79-67(51-128-9)166-117(180-83)105(152-33)91(79)138-19)58-39-43-60(44-40-58)157-56-72-84-96(143-24)108(155-36)120(169-72)179-82-70(54-131-12)165-116(104(151-32)94(82)141-22)175-78-66(50-127-8)161-112(100(147-28)90(78)137-18)171-74-62(46-123-4)159-110(98(145-26)86(74)133-14)173-76-64(48-125-6)163-114(102(149-30)88(76)135-16)177-80-68(52-129-10)167-118(181-84)106(153-34)92(80)139-20/h37-44,61-120H,45-56H2,1-36H3/t61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85+,86+,87+,88+,89+,90+,91+,92+,93+,94+,95+,96+,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUHHPLFRCXUKO-UXKULTPWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OCC2C3C(C(C(O2)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O3)C(C8OC)OC)COC)COC)COC)COC)COC)OC)OC)C9=CC=C(C=C9)OCC1C2C(C(C(O1)OC1C(OC(C(C1OC)OC)OC1C(OC(C(C1OC)OC)OC1C(OC(C(C1OC)OC)OC1C(OC(C(C1OC)OC)OC1C(OC(O2)C(C1OC)OC)COC)COC)COC)COC)COC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=C(C=C1)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC)OC)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC)OC)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC)OC)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC)OC)O[C@@H]8[C@H](O[C@H](O3)[C@@H]([C@H]8OC)OC)COC)COC)COC)COC)COC)OC)OC)C9=CC=C(C=C9)OC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)O[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1OC)OC)O[C@@H]1[C@H](O[C@H](O2)[C@@H]([C@H]1OC)OC)COC)COC)COC)COC)COC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C121H200O60 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2614.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-5-[[4-[2-[4-[[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31S,32R,33S,34R,35S,36R,37S,38R,39S,40R,41S,42R)-31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-10,15,20,25,30-pentakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methoxy]phenyl]propan-2-yl]phenoxy]methyl]-31,32,33,34,35,36,37,38,39,40,41,42-dodecamethoxy-10,15,20,25,30-pentakis(methoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


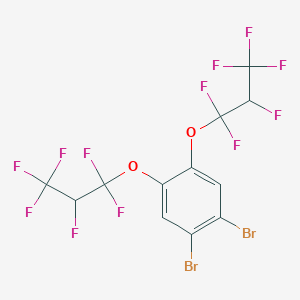

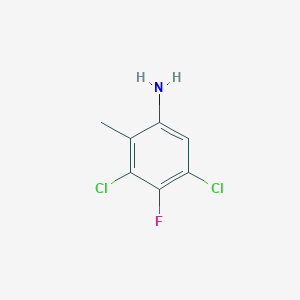
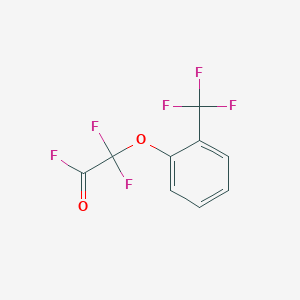
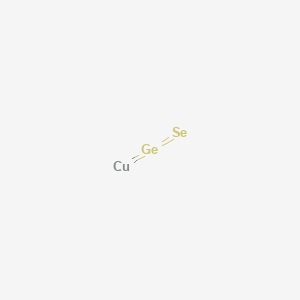
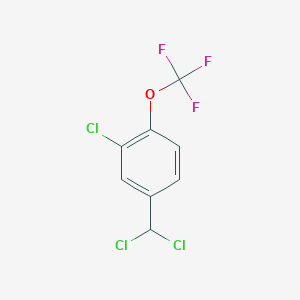
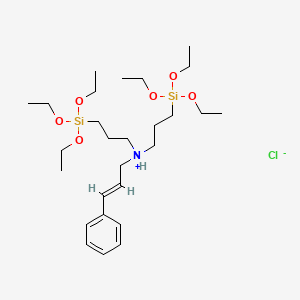
![4-Methoxyphenyl-3-O-[N-(hydroxyacetyl)-alpha-neuraminosyl]-beta-D-galactopyranoside](/img/structure/B6313639.png)
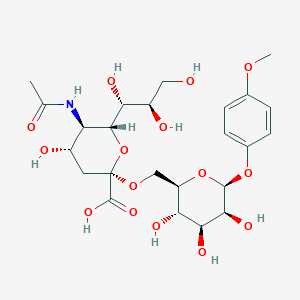
![Boron Trifluoride - Butanol Reagent (10-20%) [for Esterification] (1mL x 10)](/img/structure/B6313648.png)
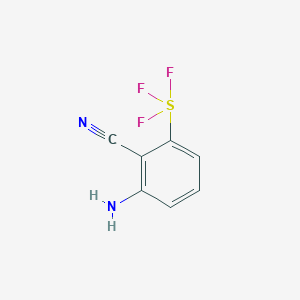
![DTT / TG12 [Dithiothreitol + alpha-Thioglycerol] (1:2 mixture) [Matrix for FABMS and liquid SIMS]](/img/structure/B6313666.png)
